Disodium 2,2'-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate
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Overview
Description
Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate is a chemical compound with the molecular formula C18H14N2O6.2Na and a molecular weight of 400.2931 g/mol . It is a disodium salt of benzoic acid derivative, characterized by its achiral nature and lack of defined stereocenters . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate typically involves the reaction of benzoic acid derivatives with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with sodium hydroxide to yield the disodium salt .
Industrial Production Methods
In industrial settings, the production of Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate involves large-scale reactions using high-purity reagents and stringent quality control measures. The process includes the purification of the final product through crystallization or other separation techniques to ensure the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced amine derivatives .
Scientific Research Applications
Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Mechanism of Action
The mechanism of action of Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate can be compared with other similar compounds, such as:
Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoic acid: A closely related compound with similar chemical properties but different applications.
Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate analogs: Compounds with slight modifications in their chemical structure, leading to variations in their reactivity and applications.
The uniqueness of Disodium 2,2’-(1,2-ethanediylbis(iminocarbonyl))bisbenzoate lies in its specific chemical structure, which imparts distinct properties and makes it suitable for a wide range of applications .
Properties
CAS No. |
94135-12-3 |
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Molecular Formula |
C18H14N2Na2O6 |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
disodium;2-[2-[(2-carboxylatobenzoyl)amino]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/C18H16N2O6.2Na/c21-15(11-5-1-3-7-13(11)17(23)24)19-9-10-20-16(22)12-6-2-4-8-14(12)18(25)26;;/h1-8H,9-10H2,(H,19,21)(H,20,22)(H,23,24)(H,25,26);;/q;2*+1/p-2 |
InChI Key |
LMOODUDFLCSHDB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CC=C2C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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